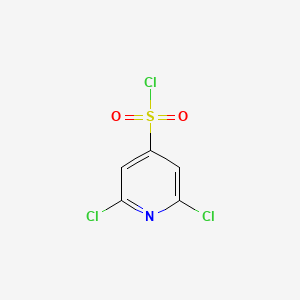

2,6-Dichloropyridine-4-sulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

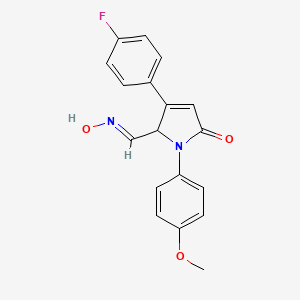

2,6-Dichloropyridine-4-sulfonyl chloride is a chemical compound with the molecular formula C5H2Cl3NO2S . It has a molecular weight of 246.5 . The compound is typically stored in refrigerated conditions .

Molecular Structure Analysis

The InChI code for this compound is1S/C5H2Cl3NO2S/c6-4-1-3 (12 (8,10)11)2-5 (7)9-4/h1-2H . This indicates the presence of 5 carbon atoms, 2 hydrogen atoms, 3 chlorine atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom in the molecule . Physical And Chemical Properties Analysis

This compound is a solid compound . It is typically stored in refrigerated conditions for stability .科学的研究の応用

Synthesis of Tetrahydropyridine and Other Derivatives

One significant application of 2,6-Dichloropyridine-4-sulfonyl chloride is in the synthesis of tetrahydropyridine derivatives. These compounds are generated through a radical reaction involving 1,6-enynes, sulfur dioxide, and aryldiazonium tetrafluoroborates under mild conditions. This process efficiently yields sulfonated tetrahydropyridine derivatives, which are valuable in various chemical synthesis contexts due to their moderate to good yields and the involvement of sulfonyl radicals in the radical cyclization process (An & Wu, 2017).

Development of Antibacterial and Surface Active Agents

This compound has been utilized in creating antibacterial agents and surface-active agents. The synthesis of 1,2,4-triazole derivatives, which exhibit significant antibacterial activity and can function as surface-active agents, exemplifies its role in developing biologically active compounds (El-Sayed, 2006).

Catalysis and Synthesis Enhancement

This chemical is also instrumental in catalyzing the synthesis of complex molecules. For instance, ionic liquid sulfonic acid functionalized pyridinium chloride, a derivative of this compound, has been used as a catalyst in the solvent-free synthesis of 12-aryl-8,9,10,12-tetrahydrobenzo[a]-xanthen-11-ones, showcasing its utility in enhancing reaction efficiency and output (Moosavi‐Zare et al., 2013).

Functional Material Development

Moreover, this compound contributes to the development of materials with special properties, such as fluorinated polyamides containing pyridine and sulfone moieties. These materials exhibit remarkable solubility, thermal stability, and mechanical strength, making them suitable for various advanced applications, including in electronics due to their low dielectric constants (Liu et al., 2013).

Chemoselective Reactions and Functional Group Transformations

It plays a critical role in chemoselective reactions, particularly in transforming functional groups. For example, this compound is involved in synthesizing sulfonamides and sulfonyl fluorides from heteroaryl thiols, showcasing its versatility in facilitating various chemical transformations under mild conditions (Wright & Hallstrom, 2006).

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding ingestion and inhalation, and using only outdoors or in a well-ventilated area .

特性

IUPAC Name |

2,6-dichloropyridine-4-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl3NO2S/c6-4-1-3(12(8,10)11)2-5(7)9-4/h1-2H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUNOBXYWTQDDIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1Cl)Cl)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-methylphenyl)acetamide](/img/structure/B2708091.png)

![Ethyl imidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B2708093.png)

![6-(4-methylphenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2708095.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)ethanone](/img/structure/B2708096.png)

![2-((5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2708097.png)

![7-Bromospiro[3,4-dihydro-1,4-benzoxazine-2,1'-cyclopropane];hydrochloride](/img/structure/B2708102.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-oxo-4H-chromene-3-carboxamide](/img/structure/B2708103.png)

![2-[Rac-(1r,4r)-4-aminocyclohexyl]pyrimidin-4-ol dihydrochloride, trans](/img/structure/B2708106.png)